Indole-3-glycerol phosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14NO6P |
|---|---|
Molecular Weight |
287.21 g/mol |
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)/t10-,11+/m1/s1 |
InChI Key |
NQEQTYPJSIEPHW-MNOVXSKESA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[C@@H]([C@@H](COP(=O)(O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |
Synonyms |
indole-3-glycerol phosphate indole-3-glycerophosphate indoleglycerol phosphate |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways Centered on Indole 3 Glycerol Phosphate
The L-Tryptophan Biosynthetic Pathway: Indole-3-glycerol Phosphate (B84403) as a Key Intermediate
The de novo synthesis of L-tryptophan is a vital metabolic pathway found in bacteria, archaea, fungi, and plants. Within this pathway, indole-3-glycerol phosphate holds a central position as the direct precursor to the indole (B1671886) ring, the characteristic structural feature of tryptophan. The formation and subsequent conversion of IGP are tightly regulated enzymatic steps essential for cellular function.
Enzymatic Conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate to this compound
The formation of this compound is catalyzed by the enzyme this compound synthase (IGPS). nih.govproteopedia.org This enzyme facilitates the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) into IGP. nih.govnih.govmontclair.edu This reaction is a key step in the tryptophan biosynthetic pathway and involves an intramolecular cyclization, where the carboxylated phenyl group of CdRP attacks the ribulose moiety to form the indole ring. nih.gov This process is accompanied by the release of carbon dioxide and water, making the reaction essentially irreversible. nih.govacs.org
In various organisms, the IGPS enzyme exhibits different structural and regulatory properties. For instance, in some bacteria like Escherichia coli, IGPS is part of a bifunctional protein fused with phosphoribosylanthranilate isomerase (PRAI), the enzyme responsible for producing CdRP. nih.gov In other organisms, such as Thermotoga maritima and Mycobacterium tuberculosis, IGPS is a monomeric, thermostable enzyme. montclair.edunih.gov In the plant Arabidopsis thaliana, two functional IGPS genes, IGPS1 and IGPS2, have been identified. mdpi.com Similarly, maize (Zea mays) possesses three distinct IGPS enzymes (IGPS1, IGPS2, and IGPS3), each appearing to have specialized roles. biorxiv.orgnih.gov
Table 1: Key Enzymes and Substrates in the Formation of this compound
| Enzyme | Substrate | Product | Organism Examples |
| This compound synthase (IGPS) | 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) | This compound (IGP) | Escherichia coli, Thermotoga maritima, Mycobacterium tuberculosis, Arabidopsis thaliana, Zea mays |
| Phosphoribosylanthranilate isomerase (PRAI) | Phosphoribosyl anthranilate | 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) | Escherichia coli, Arabidopsis thaliana |
Subsequent Transformations of this compound to Tryptophan
Following its synthesis, this compound is utilized by the enzyme tryptophan synthase for the final steps in tryptophan biosynthesis. nih.gov Tryptophan synthase is typically a bienzyme complex composed of α and β subunits. mdpi.com The α-subunit (TSA) catalyzes the cleavage of IGP into indole and glyceraldehyde-3-phosphate. biorxiv.orgresearcher.life The liberated indole is then channeled directly to the β-subunit (TSB), which catalyzes the condensation of indole with serine to produce L-tryptophan. nih.gov This substrate channeling mechanism is highly efficient and prevents the diffusion of the hydrophobic indole intermediate. nih.gov
In maize, three enzymes—BX1, tryptophan synthase α-subunit (TSA), and indole glycerolphosphate lyase (IGL)—can convert IGP to indole. biorxiv.orgnih.gov This indole then serves as a precursor for both tryptophan and defense-related compounds called benzoxazinoids. biorxiv.orgnih.gov
This compound as a Branch Point in Secondary Metabolite Biosynthesis
This compound is not only a critical component of primary metabolism but also a branch point for the synthesis of a diverse array of indole-containing secondary metabolites. biorxiv.org These compounds play important roles in plant defense, signaling, and growth regulation. In maize, for example, IGP can be directed towards the production of benzoxazinoids, which are involved in defense against herbivores and pathogens. biorxiv.orgnih.gov
Contribution to Indole-3-acetic Acid (Auxin) Biosynthesis
One of the most significant secondary metabolic roles of this compound is its contribution to the biosynthesis of indole-3-acetic acid (IAA), the major form of auxin in plants. researchgate.netcas.cnnih.gov Auxin is a phytohormone that regulates nearly every aspect of plant growth and development. cas.cnpnas.org
While the tryptophan-dependent pathway has been extensively studied, there is significant evidence for a tryptophan-independent pathway for auxin biosynthesis, which originates from an intermediate in the tryptophan biosynthetic pathway. cas.cnpnas.orgoup.com this compound is considered a key branch-point compound in this pathway. cas.cnjipb.net In this route, IGP is converted to indole by enzymes other than the canonical tryptophan synthase complex.
A key enzyme in this pathway is indole synthase (INS), a cytosolic enzyme that is homologous to the plastid-localized tryptophan synthase α-subunit. mdpi.comcas.cn INS catalyzes the conversion of IGP to free indole, which can then be converted to IAA through a series of steps that are still not fully elucidated. mdpi.comresearchgate.net This pathway is particularly important during specific developmental stages, such as early embryogenesis in Arabidopsis. cas.cnpnas.org Mutants deficient in INS show arrested embryo development and reduced levels of free IAA, highlighting the crucial role of this tryptophan-independent pathway. cas.cn
Production of Volatile Indole-Derived Compounds
Plants emit a wide range of volatile organic compounds (VOCs) for defense and communication. nih.govmdpi.com Among these, indole is a key signaling molecule released in response to herbivore damage. plos.orgmpg.de This volatile indole can serve multiple functions: it can directly deter herbivores, attract natural enemies of the herbivores (parasitoids), or act as an airborne priming signal to prepare both systemic parts of the same plant and neighboring plants for future attacks. nih.govmeddocsonline.org
The production of volatile indole originates from the same precursor as benzoxazinoids and tryptophan: this compound. nsf.govnih.gov In maize, specific this compound lyase (IGL) enzymes are responsible for cleaving IGP to release free indole for volatilization. researcher.lifeuu.nl While the BX1 enzyme primarily channels indole into benzoxazinoid synthesis under normal development, a separate, stress-inducible gene, Igl, is strongly activated by herbivory or wounding. researcher.lifeuu.nl This leads to a burst of free indole that is then released into the atmosphere. nih.govresearchgate.net
Research has shown that this herbivore-induced indole emission is a rapid and potent defense signal. nih.gov In maize, indole release occurs earlier than many other induced defense responses. nih.gov Exposure to indole primes nearby plants, enhancing their production of defensive volatiles and stress hormones like jasmonate-isoleucine conjugate and abscisic acid upon subsequent attack. nih.gov This demonstrates that the enzymatic conversion of IGP to indole by IGLs is a critical, regulated step that allows the plant to quickly mount a chemical defense and alert its surroundings to danger. nih.govnih.gov This function has also been identified in other grasses like rice (Oryza sativa), where a specific IGL, OsIgl, is responsible for the biosynthesis of herbivore-induced volatile indole. nih.gov
Enzymology and Structural Biology of Indole 3 Glycerol Phosphate Metabolism
Indole-3-glycerol Phosphate (B84403) Synthase (IGPS; EC 4.1.1.48)
Indole-3-glycerol phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthesis pathway, responsible for the fourth step in the conversion of chorismate to tryptophan. uniprot.orgebi.ac.ukacs.org Classified as a carboxy-lyase (EC 4.1.1.48), IGPS catalyzes the irreversible ring closure of its substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP), to form the product, this compound (IGP), along with the release of carbon dioxide and water. montclair.edunih.govwikipedia.orgqmul.ac.uk This reaction is crucial as it establishes the indole (B1671886) ring structure, a central component of tryptophan. nih.govresearchgate.net The enzyme is a member of the lyase family, specifically cleaving carbon-carbon bonds. wikipedia.org
IGPS is typically a (β/α)8 barrel enzyme. nih.govresearchgate.net In various organisms, its structure can differ. For instance, in some bacteria like Escherichia coli, IGPS exists as the N-terminal domain of a bifunctional enzyme that also includes phosphoribosylanthranilate isomerase (PRAI) activity. ebi.ac.ukwikipedia.org In fungi, it is the central domain of a trifunctional protein. ebi.ac.ukwikipedia.org However, in other organisms, such as the hyperthermophilic archaeon Sulfolobus solfataricus and the bacterium Pseudomonas aeruginosa, it functions as a monomeric, monofunctional enzyme. wikipedia.orgnih.gov The absence of the tryptophan biosynthesis pathway in humans makes IGPS a potential target for the development of new antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis. montclair.edunih.gov
Reaction Mechanism and Catalytic Cycle
The widely accepted mechanism for the IGPS-catalyzed reaction was first proposed in 1972 and involves a sequence of three main chemical events: condensation, decarboxylation, and dehydration, proceeding through two key intermediates. nih.govnih.govnih.gov
Condensation (Ring Closure): The reaction begins with an intramolecular condensation or enamine-like cyclization. nih.govacs.org The substrate's carboxylated phenyl group performs a nucleophilic attack on the carbonyl carbon of the ribulose moiety. nih.govresearchgate.netresearchgate.net This step involves the protonation of the ketone by a general acid, proposed to be the conserved residue Lys110 (in S. solfataricus IGPS, or sIGPS), leading to a carbocation that is then attacked by the benzyl (B1604629) ring to form the first covalent intermediate (I1). nih.govnih.govacs.org This initial ring closure results in a loss of aromaticity. acs.org
Decarboxylation: The first intermediate (I1) undergoes an irreversible decarboxylation. nih.govacs.org This step is thermodynamically favorable as it restores the aromaticity of the phenyl ring and releases a stable molecule of CO2, forming the second intermediate (I2). nih.govnih.gov
Dehydration: The final step is the dehydration of the second intermediate (I2) to yield the product, IGP. nih.govnih.govacs.org This elimination reaction involves the protonation of the newly formed hydroxyl group by a general acid and the deprotonation of an adjacent carbon by a general base. nih.gov While early models suggested Lys110 might also act as the acid in this step, a revised mechanism proposes that the active site is divided into two distinct regions. nih.gov In this model, Lys110 catalyzes the initial condensation, after which the intermediate moves to a second catalytic pocket where Lys53 and Glu51 act as the general acid and general base, respectively, for the dehydration step. nih.govacs.org
The catalytic process is accompanied by significant conformational changes, where the substrate and product occupy adjacent but distinct hydrophobic pockets within the active site. acs.orgnih.gov
For many years, the decarboxylation step was considered mechanistically essential for the IGPS reaction. nih.govnih.gov However, recent studies have challenged this view. Research on IGPS from Pseudomonas aeruginosa (PaIGPS), which exhibits the highest turnover number among characterized IGPS enzymes, has demonstrated that the enzyme can catalyze the formation of IGP from a decarboxylated substrate analog, 1-(phenylamino)-1-deoxyribulose-5-phosphate (PAdRP). nih.govresearchgate.netnih.gov
Although this promiscuous activity is significantly slower—approximately 1000-fold lower than the rate with the native substrate, CdRP—it confirms that decarboxylation is not an absolute requirement for indole ring formation. nih.govnih.gov Similar, though even slower, activity has also been observed in E. coli IGPS. nih.govnih.gov These findings indicate that while the carboxyl group plays a crucial role in the efficiency and irreversibility of the native reaction, the fundamental cyclization and dehydration chemistry can proceed without it. nih.govresearchgate.net The decarboxylation step is primarily a major thermodynamic driving force for the reaction. nih.gov
Kinetic Mechanisms and Rate-Determining Steps
The binding of the substrate CdRP is not a simple one-step process. Analysis of fluorescence data has revealed that substrate binding is followed by a conformational change, which is consistent with an induced-fit mechanism. acs.orgnih.gov This conformational transition is crucial for properly orienting the substrate for catalysis. acs.org The entire process is best described by a four-step kinetic model where both substrate binding and its conversion to IGP are accompanied by these conformational transitions. researchgate.netacs.orgnih.gov The movement of flexible loops in the active site, such as the β1α1 loop, is important for substrate binding, catalysis, and product release. researchgate.netmdpi.com
| Enzyme Source | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (s⁻¹M⁻¹) | Reference(s) |
| Pseudomonas aeruginosa (PaIGPS) | 11.3 | 11 | 9.7 x 10⁵ | nih.gov |
| Escherichia coli (EcIGPS) | 0.3 | 2.7 | 9.0 x 10⁶ | nih.govacs.org |
| Sulfolobus solfataricus (SsIGPS) | 0.085 | 0.11 | 1.3 x 10⁶ | acs.org |
| Mycobacterium tuberculosis (MtIGPS) | 5.0 ± 1.4 | 4.8 ± 0.3 | 9.6 x 10⁵ | montclair.edu |
| Thermotoga maritima | 0.006 | - | - | acs.org |
| Saccharomyces cerevisiae | 255 | - | - | acs.org |
The rate-limiting step in the IGPS catalytic cycle is highly sensitive to temperature, particularly in thermophilic enzymes. nih.govnih.gov For the hyperthermophilic sIGPS, there is a distinct change in the rate-limiting step with temperature. nih.gov
At moderate temperatures (e.g., below 38°C), product release is the slowest step in the reaction for sIGPS. nih.gov
At higher temperatures (e.g., 75°C), the rate-limiting step shifts to a chemical step. nih.govnih.gov Specifically, solvent kinetic isotope effects suggest that at these elevated temperatures, a proton transfer during the dehydration step or the initial ring closure becomes rate-limiting. nih.govresearchgate.netmdpi.com
In contrast, for mesophilic enzymes like that from E. coli, a chemical step, specifically the condensation prior to CO2 release, is thought to be rate-limiting even at moderate temperatures. nih.govresearchgate.net For Mycobacterium tuberculosis IGPS (MtIGPS), studies indicate that a proton transfer is the rate-limiting step at lower temperatures (17°C – 34°C), with a change in this step observed at higher temperatures (37°C – 46°C). montclair.edu This highlights the diversity in kinetic behavior among IGPS orthologs, reflecting their adaptation to different thermal environments. nih.govresearchgate.net
| Enzyme | Temperature | Rate-Limiting Step | Reference(s) |
| Sulfolobus solfataricus IGPS | Moderate (~25°C) | Product (IGP) release | nih.govacs.orgmdpi.com |
| Sulfolobus solfataricus IGPS | High (75°C) | Chemical step (Proton transfer/Ring closure) | nih.govnih.govresearchgate.netmdpi.com |
| Escherichia coli IGPS | Moderate | Chemical step (Condensation) | nih.govresearchgate.net |
| Mycobacterium tuberculosis IGPS | Lower (17-34°C) | Chemical step (Proton transfer) | montclair.edu |
| Mycobacterium tuberculosis IGPS | Higher (37-46°C) | Change in rate-limiting step | montclair.edu |
Structural Characterization of IGPS Enzymes
This compound synthase (IGPS) is the enzyme that catalyzes the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to IGP, a key step involving an irreversible decarboxylation. nih.govmontclair.edu In some bacteria, IGPS is a single-chain enzyme, while in others like Escherichia coli, it is the N-terminal domain of a bifunctional enzyme. wikipedia.org In fungi, it constitutes the central domain of a trifunctional enzyme. wikipedia.org
(βα)8-Barrel Fold and Active Site Architecture
The fundamental structural framework of IGPS enzymes is the (βα)8-barrel, also known as the TIM-barrel fold. nih.govmontclair.edunih.govmdpi.com This common protein fold consists of eight parallel β-strands forming a central barrel, which is encircled by eight α-helices. montclair.edumdpi.com The active site of IGPS is located within this barrel structure. nih.gov
The architecture of the active site is a well-defined cavity where the substrate binds and the multi-step reaction occurs. nih.gov The co-evolution of residues within the (βα)8-barrel structure has been shown to be crucial for stabilizing this active site architecture. nih.gov These co-evolving residues form a network that completely encloses the catalytic cavity, with some residues involved in correlated motions to maintain the structural integrity and others in anti-correlated motions that likely facilitate substrate entry and product release. nih.gov
| Structural Feature | Description | Significance | References |
|---|---|---|---|
| (βα)8-Barrel Fold | Core structure of eight alternating β-strands and α-helices. The β-strands form a central parallel barrel. | Provides a stable scaffold for the active site. It is one of the most common enzyme folds in nature. | nih.govmontclair.edunih.govmdpi.com |
| N-terminal Extension | An additional segment of approximately 40 residues at the N-terminus, often including extra helices (e.g., α0). | Contributes to substrate affinity and the overall stability of the enzyme. The α0 helix can act as a lid over the active site. | nih.govnih.govacs.org |
| Active Site Cavity | A pocket within the barrel structure where substrate binding and catalysis occur. | Houses the catalytic residues and provides the specific environment required for the chemical transformation. | nih.gov |
Identification and Role of Catalytically Essential Residues
Several highly conserved amino acid residues are essential for the catalytic activity of IGPS. Through mutagenesis and structural studies, key residues have been identified. In Sulfolobus solfataricus IGPS (SsIGPS), these include Lys53, Lys110, and Glu159. nih.govunifr.ch
There has been some discussion in the scientific literature regarding the precise roles of these residues. nih.gov One proposed mechanism suggests that Lys110 acts as a general acid, protonating the carbonyl group of the substrate to facilitate the initial ring closure. mdpi.com Following this, Glu51 and Lys53 are thought to function as the general base and acid, respectively, in the subsequent dehydration step. mdpi.com In Mycobacterium tuberculosis IGPS, Lys119 is considered the likely catalytic acid for the ring closure, while Glu168 is believed to stabilize a charged intermediate and may act as the catalytic base. acs.org Further investigation into the IGPS from Pseudomonas aeruginosa has also highlighted the importance of conserved residues Lys63, Lys123, Glu172, and Asn194 for its activity. nih.gov
| Residue (SsIGPS numbering) | Proposed Role | References |
|---|---|---|
| Lys53 | Acts as the general acid in the dehydration step. Housed on the β1α1 loop. | mdpi.com |
| Glu51 | Functions as the general base in the dehydration step. | mdpi.com |
| Lys110 | Acts as a general acid to protonate the substrate's carbonyl, initiating ring closure. | mdpi.com |
| Glu159 | Previously suggested to act as a catalytic base. | nih.gov |
Conformational Dynamics and Active Site Loop Flexibility
Conformational changes and the flexibility of active site loops are integral to the catalytic cycle of IGPS. mdpi.com These motions are not merely random fluctuations but are crucial for substrate binding, chemical catalysis, and product release. mdpi.com The (βα)8-barrel enzymes, including IGPS, are excellent models for studying the role of loop motions in enzyme function. mdpi.com
In particular, the β1α1 loop in SsIGPS is highly dynamic and plays multiple roles. mdpi.com It is important for substrate binding, the dehydration step of the reaction (as it contains the catalytic residue Lys53), and product release. mdpi.com The dynamics of this loop are influenced by interactions with other parts of the protein, such as the β2α2 loop. mdpi.com Studies have shown that the flexibility of these loops can be temperature-dependent, affecting the rate-limiting step of the reaction. mdpi.com At lower temperatures, product release is the slowest step, likely due to reduced loop flexibility, whereas at higher temperatures, the chemical transformation becomes rate-limiting. mdpi.comacs.org
This compound Lyases and Related Enzymes
Following its synthesis, this compound can be cleaved by a class of enzymes known as lyases to produce indole. This is a key branching point in metabolism, as the resulting indole can be used for tryptophan synthesis or other metabolic pathways.
Tryptophan Synthase Alpha Subunit (TSA) Activity from this compound
The alpha subunit of tryptophan synthase (TSA), encoded by the trpA gene, is a well-characterized enzyme that catalyzes the retro-aldol cleavage of IGP into indole and D-glyceraldehyde 3-phosphate. nih.govresearchgate.net In many organisms, TSA is part of a larger heterotetrameric complex with the beta subunit (TSB). researchgate.net The activity of TSA is often allosterically regulated and significantly enhanced by its interaction with TSB. nih.govacs.org
However, TSA possesses intrinsic, albeit low, activity even in the absence of the beta subunit. acs.orgnih.gov Recent research has shown that the TSA from Corynebacterium glutamicum can function as a bona fide this compound lyase (IGL) on its own, capable of supporting fermentative indole production. acs.orgnih.gov The standalone activity of TSA is dependent on the conformational dynamics of its active site loops, particularly loops 2 and 6. nih.govwur.nl For efficient catalysis, these loops must synchronize to adopt a closed conformation that facilitates IGP cleavage and then transition to an open state to release the products, indole and G3P. nih.gov
Indole Synthase (INS) Activity and Specificity
In some plants, particularly in the grass family (Gramineae), specialized this compound lyases, also known as indole synthases (INS) or by gene names like BX1 in maize, play a crucial role in defense mechanisms. qmul.ac.ukwikipedia.org These enzymes catalyze the same reaction as TSA—the cleavage of IGP to indole and G3P—but their activity is independent of a beta subunit, and they release free indole. qmul.ac.uk
This free indole is a precursor for the synthesis of defensive secondary metabolites, such as cyclic hydroxamic acids like DIBOA and DIMBOA, which protect the plant against insects and microbial pathogens. qmul.ac.uk The maize genome, for example, encodes multiple IGPS and IGL enzymes, suggesting a complex system of metabolic channeling. nih.gov Specific IGPS isoforms show preferential interactions with different IGLs (BX1, TSA, and IGL), directing the flow of IGP towards either primary metabolism (tryptophan synthesis via TSA) or defense compound synthesis (via BX1 and IGL). nih.gov This demonstrates a sophisticated level of regulation at a key metabolic branch point, governed by the specific protein-protein interactions between synthase and lyase isoforms. nih.gov
Benzoxazinoneless (BX1) and Indole Glycerol Phosphate Lyase (IGL) Activities
In maize (Zea mays), the conversion of this compound (IGP) to indole represents a critical branch point between primary and secondary metabolism. researchgate.net This reaction is catalyzed by enzymes with indole-3-glycerol-phosphate lyase (IGL) activity (EC 4.1.2.8), which facilitates the retro-aldol cleavage of IGP to produce indole and D-glyceraldehyde-3-phosphate. qmul.ac.uknih.gov Two key enzymes responsible for this conversion in maize are Benzoxazinoneless 1 (BX1) and Indole Glycerol Phosphate Lyase (IGL). biorxiv.orgresearcher.life
Both BX1 and IGL are homologs of the tryptophan synthase α-subunit (TSA) and are believed to have arisen from gene duplication events. pnas.org However, unlike the canonical TSA found in the tryptophan synthase complex, which requires interaction with the β-subunit for efficient activity, both BX1 and IGL function effectively as monomers. nih.govplos.org This independence from the β-subunit allows them to release free indole, which can then be utilized for distinct metabolic pathways. qmul.ac.uk
BX1 is primarily involved in the biosynthesis of defensive secondary metabolites called benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one). researcher.lifepnas.org The indole produced by BX1 serves as the entry point for this defense pathway. pnas.org In contrast, the IGL enzyme is typically induced by herbivore feeding, and the indole it produces is released as a volatile signal to attract natural enemies of the herbivores, such as parasitic wasps. pnas.orgnih.gov
Structurally, the crystal structure of BX1 has been determined and shows significant similarity to the active conformation of bacterial TSA. nih.gov The catalytic efficiency of BX1 and IGL in cleaving IGP is markedly higher than that of the isolated TSA subunit from bacteria. nih.govplos.org This enhanced activity is attributed to structural differences, particularly in key loop regions of the enzyme. For instance, comparison with TSA suggests that in BX1, the catalytically important loop αL6 is stabilized in a closed, high-activity conformation. nih.gov This stabilization is thought to result from amino acid substitutions that prevent the adoption of an inactive conformation. nih.gov
| Enzyme Feature | Benzoxazinoneless 1 (BX1) | Indole Glycerol Phosphate Lyase (IGL) | Tryptophan Synthase α-subunit (TSA) |
| EC Number | 4.1.2.8 qmul.ac.uk | 4.1.2.8 qmul.ac.uk | 4.1.2.8 qmul.ac.uk |
| Function | Produces indole for benzoxazinoid defense compounds. researcher.lifepnas.org | Produces indole as a volatile signaling molecule upon herbivory. pnas.orgnih.gov | Produces indole for tryptophan biosynthesis. nih.govresearchgate.net |
| Quaternary Structure | Active as a monomer. plos.org | Active as a monomer. plos.org | Requires complex formation with β-subunit for full activity. pnas.orgnih.gov |
| Regulation | Developmentally regulated, also induced by feeding. researcher.lifensf.gov | Induced by herbivore damage and elicitors like volicitin. researcher.lifepnas.org | Allosterically regulated by the β-subunit. researchgate.netresearcher.life |
| Catalytic Efficiency | High, independent of β-subunit. nih.govnih.gov | High, independent of β-subunit. pnas.orgplos.org | Low as an isolated subunit, highly enhanced in complex. pnas.orgnih.gov |
Multi-enzyme Complexes and Substrate Channeling in this compound Metabolism
The organization of metabolic pathways into multi-enzyme complexes is a common strategy in biology to enhance catalytic efficiency and control the flow of intermediates through a process known as substrate channeling. tuscany-diet.net In the context of this compound metabolism, this is most classically demonstrated by the tryptophan synthase complex. researchgate.net
In maize, the metabolic landscape is more complex due to the presence of the specialized, monomeric TSA homologs, BX1 and IGL, which release free indole. biorxiv.orgnih.gov This raises questions about how the plant directs the flux of IGP towards either primary (tryptophan) or secondary (benzoxazinoids, volatile indole) metabolism. Recent research suggests that metabolic channeling in maize also involves specific protein-protein interactions between indole-3-glycerolphosphate synthase (IGPS)—the enzyme that produces IGP—and the various IGP lyases. biorxiv.orgnih.gov
Maize possesses three IGPS isoforms (IGPS1, IGPS2, and IGPS3), all located in the chloroplasts where BX1, IGL, and the primary metabolism TSA are also found. biorxiv.orgnsf.gov Bimolecular fluorescence complementation assays have revealed specific interaction patterns:
IGPS1 interacts strongly with BX1 and IGL , the enzymes dedicated to secondary metabolism. biorxiv.orgnih.gov
IGPS2 interacts predominantly with TSA , the subunit of the primary metabolism tryptophan synthase complex. biorxiv.orgnih.gov
IGPS3 shows interaction with all three IGP lyases (BX1, IGL, and TSA). biorxiv.orgnih.gov
These specific interactions suggest the formation of transient or stable multi-enzyme complexes that channel IGP to a specific downstream pathway. For instance, the IGPS1-BX1/IGL complex would preferentially direct IGP towards the production of benzoxazinoids and volatile indole for defense. nsf.govnih.gov Concurrently, the IGPS2-TSA interaction would channel IGP into the tryptophan synthase complex for amino acid biosynthesis. nsf.govnih.gov This channeling provides a mechanism for the differential regulation and separation of primary and secondary metabolic pathways that share a common intermediate. nih.gov While the classic tryptophan synthase complex demonstrates intramolecular substrate channeling, the interactions between IGPS and various lyases in maize represent a form of metabolic channeling through specific, non-covalent multi-enzyme associations.
| Interacting Proteins | Predominant Metabolic Pathway | Evidence |
| IGPS1 with BX1 and IGL | Secondary Metabolism (Benzoxazinoids, Volatile Indole) | Bimolecular Fluorescence Complementation biorxiv.orgnih.gov |
| IGPS2 with TSA | Primary Metabolism (Tryptophan Biosynthesis) | Bimolecular Fluorescence Complementation biorxiv.orgnih.gov |
| IGPS3 with BX1, IGL, and TSA | Mixed Function/General Supply | Bimolecular Fluorescence Complementation biorxiv.orgnih.gov |
| TSA with TSB (Tryptophan Synthase Complex) | Primary Metabolism (Tryptophan Biosynthesis) | X-ray Crystallography, Kinetic Studies researchgate.nettuscany-diet.netwikipedia.org |
Genetic and Molecular Regulation of Indole 3 Glycerol Phosphate Metabolism
Gene Families and Isoforms Encoding Indole-3-glycerol Phosphate (B84403) Pathway Enzymes
The biosynthesis of indole-3-glycerol phosphate (IGP) and its subsequent conversion to tryptophan and other indole-containing metabolites is orchestrated by enzymes encoded by distinct gene families, often with multiple isoforms. These gene families provide plants with the metabolic flexibility to regulate tryptophan production for both primary and specialized metabolism.
In the model plant Arabidopsis thaliana, the enzyme anthranilate synthase, which catalyzes the first committed step in the tryptophan pathway, is encoded by two genes, ASA1 and ASA2. Both genes encode functional alpha subunits of anthranilate synthase and their predicted proteins contain chloroplast transit peptides. nih.govnih.gov Similarly, the final steps of tryptophan biosynthesis are catalyzed by tryptophan synthase, which in plants consists of alpha (TSA) and beta (TSB) subunits. Arabidopsis possesses two genes encoding TSA homologs and four encoding TSB homologs. nih.gov
Maize (Zea mays) exhibits a notable expansion of the gene family encoding this compound synthase (IGPS), the enzyme that directly produces IGP. The maize genome contains three distinct IGPS genes: IGPS1, IGPS2, and IGPS3. biorxiv.orgnih.gov Phylogenetic analysis indicates that IGPS2 is closely related to IGPS enzymes found in both monocots and dicots, suggesting a role in primary metabolism. In contrast, IGPS1 and IGPS3 belong to monocot-specific clades, hinting at specialized functions. biorxiv.orgnih.gov In addition to the IGPS family, maize also has multiple genes for enzymes that utilize IGP. Three maize genes, BX1 (benzoxazinoneless 1), TSA (tryptophan synthase α subunit), and IGL (indole glycerolphosphate lyase), encode enzymes that convert IGP to indole (B1671886). biorxiv.orgnih.gov
Table 1: Gene Families in this compound Metabolism
| Enzyme/Protein | Gene Family/Isoforms | Plant Species | Reference |
|---|---|---|---|
| Anthranilate Synthase α-subunit | ASA1, ASA2 | Arabidopsis thaliana | nih.govnih.gov |
| This compound Synthase | IGPS1, IGPS2, IGPS3 | Zea mays | biorxiv.orgnih.gov |
| Tryptophan Synthase α-subunit | TSA, IGL, BX1 | Zea mays | biorxiv.orgnih.gov |
| Tryptophan Synthase α-subunit | Two putative genes | Arabidopsis thaliana | nih.gov |
| Tryptophan Synthase β-subunit | Four putative genes | Arabidopsis thaliana | nih.gov |
Transcriptional Regulation and Differential Expression in Response to Stress and Development
The expression of genes involved in the this compound pathway is tightly regulated at the transcriptional level, allowing plants to modulate the production of tryptophan and derived compounds in response to developmental cues and environmental stresses.
In Arabidopsis thaliana, the two genes encoding the alpha subunit of anthranilate synthase, ASA1 and ASA2, exhibit differential expression patterns. While ASA2 is expressed at a consistent basal level throughout the plant, the expression of ASA1 is significantly induced in response to wounding and infiltration by bacterial pathogens. nih.govnih.gov This suggests a specialized role for ASA1 in producing tryptophan-derived defense compounds, such as camalexin, during biotic stress. nih.gov The mRNA levels of ASA1 are approximately ten times more abundant in whole plants compared to ASA2. nih.gov
A similar division of labor is observed in maize for the IGPS gene family. The expression of IGPS1 and IGPS3 is induced by insect feeding, indicating their involvement in defense responses through the production of compounds like benzoxazinoids. nih.govnsf.gov Conversely, IGPS2 expression is not affected by insect feeding, which supports its proposed role in primary tryptophan biosynthesis for general growth and development. nih.gov The differential regulation of these gene families underscores a key strategy in plants: the use of distinct isoforms for constitutive "housekeeping" functions versus inducible roles in defense and stress adaptation.
Table 2: Differential Gene Expression in Response to Stimuli
| Gene | Organism | Inducing Stimulus | Response | Reference |
|---|---|---|---|---|
| ASA1 | Arabidopsis thaliana | Wounding, Bacterial Pathogen Infiltration | Upregulation | nih.govnih.gov |
| ASA2 | Arabidopsis thaliana | - | Constitutive Basal Expression | nih.govnih.gov |
| IGPS1 | Zea mays | Insect Feeding | Upregulation | nih.govnsf.gov |
| IGPS3 | Zea mays | Insect Feeding | Upregulation | nih.gov |
| IGPS2 | Zea mays | Insect Feeding | No Change | nih.gov |
Co-expression Analysis of this compound Related Genes
Co-expression analysis, which identifies genes with similar expression patterns across various conditions, provides valuable insights into the functional relationships between genes in a metabolic pathway. In the context of this compound metabolism, such analyses have helped to link specific gene isoforms to distinct downstream pathways.
In maize, a global co-expression network analysis revealed that the IGPS1 gene is co-regulated with genes involved in the biosynthesis of benzoxazinoids, a class of defense compounds derived from indole. biorxiv.orgnsf.gov This finding strongly supports the hypothesis that IGPS1 channels this compound specifically towards the production of these defensive metabolites. biorxiv.org Further interaction studies showed that IGPS1 interacts strongly with BX1 and IGL, two this compound lyases involved in defense, while IGPS2 interacts primarily with TSA, the lyase dedicated to tryptophan biosynthesis. nih.gov IGPS3 was found to interact with all three lyases. nih.gov These protein-protein interactions, coupled with co-expression data, suggest the formation of distinct metabolic channels that direct IGP to either primary or specialized metabolism. nih.gov
Bimolecular fluorescence complementation assays have further elucidated these interactions. For instance, co-expression of IGPS1 and IGPS3 in Nicotiana benthamiana leaves showed a positive interaction, suggesting they may form a complex that binds to the BX1 and IGL proteins. biorxiv.org However, no interaction was detected between IGPS1 and IGPS2. biorxiv.org
Table 3: Co-expression and Protein Interaction Summary for Maize IGPS Isoforms
| IGPS Isoform | Co-expressed with | Interacts Strongly with | Proposed Function | Reference |
|---|---|---|---|---|
| IGPS1 | Benzoxazinoid (BX) genes | BX1, IGL | Defensive Metabolite Biosynthesis | biorxiv.orgnih.govnsf.gov |
| IGPS2 | - | TSA | Tryptophan Biosynthesis | nih.gov |
| IGPS3 | - | BX1, IGL, TSA | Defensive Metabolite Biosynthesis | nih.gov |
Functional Characterization through Mutagenesis and Gene Knockouts
The functional roles of genes involved in this compound metabolism have been elucidated through mutagenesis and the analysis of gene knockout lines. These genetic approaches have been crucial in confirming the enzymatic function of specific genes and uncovering their physiological importance.
In maize, the function of the three IGPS genes was confirmed by complementing an E. coli trpC mutant, which lacks IGPS activity and is auxotrophic for tryptophan. biorxiv.org Expression of maize IGPS1, IGPS2, or IGPS3 cDNA restored the ability of the mutant bacteria to grow on minimal medium, demonstrating that all three genes encode functional this compound synthases. biorxiv.org Further in vivo studies using maize lines with transposon insertions in IGPS1 and IGPS3 resulted in a reduced abundance of both benzoxazinoids and free indole. nih.gov Notably, beet armyworm (Spodoptera exigua) larvae exhibited improved growth on igps1 mutant maize plants, directly linking the function of this gene to herbivore defense. nih.gov
In Arabidopsis, T-DNA insertion mutants of AtTSBtype2, a type 2 tryptophan synthase beta subunit, showed no obvious phenotypic differences from wild-type plants under standard growth conditions, suggesting functional redundancy or a role only under specific, untested conditions. nih.gov In contrast, mutations in the genes for anthranilate synthase (WEI2/ASA1 and WEI7/ASB1) or tryptophan synthase beta-subunit 1 (TSB1) in Arabidopsis lead to distinct phenotypes, including altered root growth and constitutively open stomata, respectively, highlighting the critical role of an intact tryptophan pathway for proper plant development and physiological responses. researchgate.netfrontiersin.org
Mutational analysis in E. coli has been used to identify catalytically essential residues in the active site of indoleglycerol (B1210368) phosphate synthase. nih.gov Site-directed mutagenesis of invariant polar residues such as K114, E163, and N184 resulted in a complete loss of function, confirming their critical role in the catalytic mechanism. nih.gov
Table 4: Phenotypes of Mutants in this compound Pathway Genes
| Gene Knockout/Mutant | Organism | Phenotype | Reference |
|---|---|---|---|
| igps1 (transposon insertion) | Zea mays | Reduced benzoxazinoids and indole; increased susceptibility to Spodoptera exigua | nih.gov |
| igps3 (transposon insertion) | Zea mays | Reduced benzoxazinoids and indole | nih.gov |
| Attsbtype2 (T-DNA insertion) | Arabidopsis thaliana | No obvious phenotype under standard conditions | nih.gov |
| wei2-1 wei7-1 (anthranilate synthase) | Arabidopsis thaliana | Altered root growth | researchgate.net |
| tsb1-1 (tryptophan synthase β1) | Arabidopsis thaliana | Constitutively open stomata, dwarfism | frontiersin.org |
| trpC active site mutants (e.g., K114A) | Escherichia coli | Loss of enzymatic activity | nih.gov |
Subcellular Localization of this compound Metabolizing Enzymes
The spatial organization of metabolic pathways within the cell is critical for their regulation and efficiency. In plants, the biosynthesis of tryptophan, including the formation of this compound, is predominantly localized to the chloroplasts.
Direct evidence from studies on Arabidopsis thaliana has shown that key enzymes of the tryptophan biosynthetic pathway, including anthranilate synthase, phosphoribosylanthranilate transferase, phosphoribosylanthranilate isomerase, and the tryptophan synthase alpha and beta subunits, are located in the chloroplasts. nih.govresearchgate.net These proteins are synthesized in the cytosol as larger precursor proteins containing N-terminal chloroplast transit peptides, which are then imported into the chloroplasts and processed into their mature, active forms. nih.govresearchgate.net
Consistent with these findings, studies in maize have demonstrated that all three IGPS isoforms (IGPS1, IGPS2, and IGPS3), as well as the IGP-utilizing enzymes BX1, IGL, and TSA, are localized to the chloroplasts. biorxiv.orgnih.govnsf.gov This was confirmed by expressing fusion proteins of these enzymes with Yellow Fluorescent Protein (YFP) in maize protoplasts. biorxiv.org The co-localization of these sequential enzymes within the same subcellular compartment facilitates metabolic channeling, preventing the diffusion of intermediates and increasing the efficiency of the pathway. biorxiv.orgnih.gov
While the core tryptophan biosynthetic pathway is chloroplastic, some related enzymes are found in other compartments. For example, a TSA-like protein in maize that lacks in vitro activity was found to be localized to the cytosol. nih.govnsf.gov Similarly, in Arabidopsis, an indole synthase (INS) that can convert IGP to indole but is not part of the tryptophan synthase complex does not have a chloroplast targeting sequence, suggesting a cytosolic localization. nsf.gov This compartmental separation may allow for the independent regulation of tryptophan biosynthesis and the production of other indole-derived metabolites. nsf.gov
Table 5: Subcellular Localization of this compound Pathway Enzymes
| Enzyme | Organism | Subcellular Localization | Reference |
|---|---|---|---|
| Anthranilate Synthase | Arabidopsis thaliana | Chloroplast | nih.govresearchgate.net |
| Phosphoribosylanthranilate Isomerase | Arabidopsis thaliana | Chloroplast | nih.gov |
| Tryptophan Synthase (α and β subunits) | Arabidopsis thaliana | Chloroplast | nih.gov |
| IGPS1, IGPS2, IGPS3 | Zea mays | Chloroplast | biorxiv.orgnih.gov |
| BX1, IGL, TSA | Zea mays | Chloroplast | biorxiv.orgnsf.gov |
| TSA-like protein | Zea mays | Cytosol | nih.govnsf.gov |
| Indole Synthase (INS) | Arabidopsis thaliana | Cytosol (predicted) | nsf.gov |
Comparative and Evolutionary Biology of Indole 3 Glycerol Phosphate Biosynthesis
Phylogenetic Distribution and Conservation Across Domains of Life (Bacteria, Archaea, Fungi, Plants)
The biosynthesis of indole-3-glycerol phosphate (B84403) (IGP) is a fundamental metabolic step, primarily as an intermediate in the tryptophan biosynthesis pathway. nih.govresearchgate.net This pathway and its core enzyme, indole-3-glycerol phosphate synthase (IGPS), are widely distributed across all three domains of life: Bacteria, Archaea, and Eukarya (including fungi and plants), highlighting its ancient origins and essential role. researchgate.net
Bacteria: In bacteria, the tryptophan biosynthetic pathway is well-characterized, often organized in the trp operon. frontiersin.org The IGPS enzyme, the product of the trpC gene, catalyzes the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to IGP. nih.gov In some bacteria, like Escherichia coli, IGPS exists as a bifunctional fusion protein with N-(5'-phosphoribosyl)anthranilate isomerase (PRAI). nih.govwikipedia.org This fusion of genes encoding consecutive steps in a pathway is a common evolutionary strategy to enhance catalytic efficiency. nih.gov However, in other bacteria, such as Pseudomonas aeruginosa and Mycobacterium tuberculosis, IGPS is a monofunctional enzyme. nih.govresearchgate.net
Archaea: The IGPS enzyme is also present and has been characterized in various archaea, including hyperthermophiles like Sulfolobus solfataricus and Pyrococcus furiosus. researchgate.net In S. solfataricus, IGPS is a monomeric, single-domain (beta/alpha)8 barrel protein, which has served as a model for structural and mechanistic studies. researchgate.netwikipedia.org The presence and characterization of IGPS in these extremophiles underscore the conservation of this pathway even in harsh environments.
Fungi: In fungi, the genes for tryptophan biosynthesis are also conserved. A notable evolutionary feature in filamentous fungi is the fusion of multiple genes into a single polypeptide. researcher.life For instance, in Agaricus bisporus and Coprinus bilanatus, the TRP2 gene encodes a tri-functional protein that includes the glutamine amidotransferase (GAT), this compound synthase (InGP), and phosphoribosyl anthranilate isomerase (PRAI) domains. researcher.life This domain fusion is a recurring theme in the evolution of metabolic pathways. scispace.com
Plants: Plants universally possess the pathway for tryptophan biosynthesis, with IGP as a key intermediate. frontiersin.orgbiorxiv.org Unlike the bifunctional or trifunctional enzymes found in some bacteria and fungi, plants appear to have monofunctional IGPS enzymes. biorxiv.org The genes are located in the nucleus, but the enzymes themselves, including IGPS, are typically localized in chloroplasts, the site of aromatic amino acid synthesis. biorxiv.orgnih.gov In many plant species, the IGPS gene family has expanded, leading to multiple isoforms with specialized functions. nih.govnsf.gov
The following table summarizes the distribution and key features of this compound Synthase (IGPS) across the different domains of life.
| Domain | Organism Example(s) | IGPS Gene(s) | Enzyme Structure | Key Features |
| Bacteria | Escherichia coli | trpC | Bifunctional fusion with PRAI | Part of the trp operon; fusion enhances metabolic channeling. nih.govwikipedia.org |
| Pseudomonas aeruginosa | trpC | Monofunctional | High turnover number compared to other IGPS enzymes. nih.gov | |
| Archaea | Sulfolobus solfataricus | trpC | Monofunctional, monomeric | Well-studied hyperthermophilic model enzyme. researchgate.netwikipedia.org |
| Fungi | Agaricus bisporus | TRP2 | Trifunctional (GAT-InGP-PRAI) | Demonstrates gene fusion for multiple pathway steps. researcher.life |
| Plants | Arabidopsis thaliana, Zea mays | IGPS gene family | Monofunctional | Multiple gene copies allow for functional specialization. biorxiv.orgnih.gov |
Evolutionary Divergence of this compound Synthase and Lyase Families
The enzymes that utilize this compound as a substrate, primarily IGPS and this compound lyases (IGLs), have undergone significant evolutionary divergence, leading to functional specialization, particularly in plants.
This compound Synthase (IGPS): The IGPS enzyme belongs to the (βα)8-barrel structural superfamily, a common fold among metabolic enzymes. researchgate.net Phylogenetic analyses of IGPS proteins reveal distinct evolutionary trajectories. In plants like maize (Zea mays), the IGPS gene family has expanded and diverged into separate clades. biorxiv.orgnih.govnsf.gov Maize possesses three IGPS enzymes (IGPS1, IGPS2, and IGPS3). nih.gov Phylogenetic analysis shows that IGPS2 is closely related to IGPS enzymes from both monocots and dicots, suggesting a conserved role in primary metabolism—specifically, the synthesis of tryptophan. biorxiv.orgnih.govnsf.gov In contrast, IGPS1 and IGPS3 belong to monocot-specific clades. biorxiv.orgnih.gov This divergence aligns with a functional shift; IGPS1 and IGPS3 are primarily involved in the biosynthesis of defense compounds (benzoxazinoids), while IGPS2 is dedicated to housekeeping tryptophan production. nih.govresearchgate.net
This compound Lyase (IGL): The IGL family represents a fascinating case of neofunctionalization, having evolved from the tryptophan synthase alpha-subunit (TSA). frontiersin.org In the canonical tryptophan pathway, TSA cleaves IGP to indole (B1671886), which is then immediately channeled to the tryptophan synthase beta-subunit (TSB) to produce tryptophan. frontiersin.org However, some plants have evolved specialized IGLs that release free indole, which then serves as a precursor for secondary metabolites or as a signaling molecule. frontiersin.orgnih.gov
In maize, there are three enzymes that convert IGP to indole: TSA, which is part of the tryptophan synthase complex, and two specialized lyases, BENZOXAZINELESS1 (BX1) and INDOLE GLYCEROL PHOSPHATE LYASE (IGL). biorxiv.orgnih.gov Sequence analysis indicates that both BX1 and IGL evolved from TSA. frontiersin.org BX1 is a key enzyme in the biosynthesis of defensive benzoxazinoids. researcher.liferesearchgate.net The Igl gene, on the other hand, is typically induced by stress signals like herbivory and produces indole as a volatile defense signal. researcher.life While bacterial TSAs can also function as IGLs to produce indole under certain conditions, the evolution of dedicated IGLs like BX1 in grasses represents a clear adaptation for specialized metabolism. acs.orgnih.gov
This table compares the divergent functions of IGPS and IGL enzymes in maize as a model system.
| Enzyme | Family | Primary Function | Expression Pattern | Evolutionary Origin/Clade |
| IGPS1 | Synthase | Benzoxazinoid biosynthesis | Induced by insect feeding | Monocot-specific |
| IGPS2 | Synthase | Tryptophan biosynthesis | Constitutive | Conserved (Monocot & Dicot) |
| IGPS3 | Synthase | Benzoxazinoid biosynthesis | Induced by insect feeding | Monocot-specific |
| TSA | Lyase | Tryptophan biosynthesis | Constitutive | Ancestral TSA |
| BX1 | Lyase | Benzoxazinoid biosynthesis | Developmentally regulated | Derived from TSA |
| IGL | Lyase | Indole volatile production | Stress-inducible | Derived from TSA |
Adaptations in Metabolic Pathways Involving this compound
This compound stands at a critical metabolic crossroads, and its fate is governed by remarkable evolutionary adaptations that channel it into diverse pathways beyond primary amino acid synthesis.
One of the most significant adaptations is the role of IGP as a branchpoint between primary and secondary metabolism, particularly in plants. nih.govresearchgate.net In grasses like maize, the duplication and functional divergence of both IGPS and IGL enzymes have created a sophisticated system for metabolic channeling. nih.gov Specific IGPS isoforms (IGPS1, IGPS3) are co-expressed with specialized lyases (BX1, IGL) to direct the flow of IGP towards the production of defense compounds like benzoxazinoids or volatile indole. nih.govresearchgate.net This is achieved through specific protein-protein interactions; for example, IGPS1 interacts strongly with the defense-related lyases BX1 and IGL, while the housekeeping IGPS2 interacts primarily with the primary metabolism enzyme TSA. biorxiv.orgnih.gov This channeling prevents the depletion of the tryptophan pool for primary growth while allowing for a robust defense response when needed.
Another crucial adaptation is the emergence of a tryptophan-independent pathway for the biosynthesis of the plant hormone auxin (indole-3-acetic acid, IAA). mdpi.commdpi.com In Arabidopsis thaliana, evidence suggests that IGP serves as a key branchpoint compound for this pathway. researchgate.net The enzyme indole synthase (INS), a cytosolic homolog of the plastidial TSA, can convert IGP to indole in the cytoplasm. researchgate.netmdpi.com This free indole pool is then thought to be a precursor for IAA synthesis, independent of the tryptophan-dependent pathways. mdpi.com While the complete tryptophan-independent pathway is still being elucidated, the use of IGP as a starting point represents a major metabolic adaptation, providing an alternative route to produce a critical plant growth regulator. researchgate.netmdpi.com This pathway has also been proposed to exist in some microorganisms, although it remains less understood. mdpi.comfrontiersin.org
The metabolic fates of this compound are summarized in the table below, highlighting the adaptations in different biological contexts.
| Metabolic Fate | Pathway | Key Enzyme(s) | Organism(s) | Significance |
| Tryptophan | Primary Metabolism (Tryptophan Biosynthesis) | IGPS, Tryptophan Synthase (TSA/TSB) | Bacteria, Archaea, Fungi, Plants | Essential amino acid synthesis for protein production and as a precursor. nih.govfrontiersin.org |
| Benzoxazinoids | Secondary Metabolism (Plant Defense) | IGPS1/3, BX1 | Grasses (e.g., Maize) | Production of chemical defenses against herbivores and pathogens. researcher.lifenih.govresearchgate.net |
| Free Indole | Secondary Metabolism (Plant Defense Signaling) | IGL | Plants (e.g., Maize) | Release of volatile compounds to signal distress or deter pests. researcher.lifenih.gov |
| Indole-3-Acetic Acid (Auxin) | Phytohormone Biosynthesis (Trp-independent) | IGPS, INS | Plants (e.g., Arabidopsis) | Alternative route for the synthesis of a critical plant growth hormone. researchgate.netmdpi.com |
Advanced Research Methodologies in Indole 3 Glycerol Phosphate Studies
Enzymatic Assays and Kinetic Measurements
Detailed enzymatic assays and kinetic measurements are fundamental to understanding the catalytic efficiency and mechanism of IGPS. These studies often involve monitoring the conversion of the substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP), to IGP.
Pre-steady-state Kinetics: This powerful technique allows for the resolution of individual steps in the enzymatic reaction, such as substrate binding, chemical transformations, and product release. researchgate.netacs.orgnih.gov For the IGPS from Sulfolobus solfataricus (sIGPS), pre-steady-state kinetic measurements, monitoring changes in intrinsic tryptophan and IGP fluorescence, revealed a minimal three-step kinetic model. researchgate.netacs.orgnih.gov This model consists of rapid substrate binding and chemical conversion, followed by a slower, rate-limiting product release. researchgate.netacs.orgnih.gov Global fitting of kinetic data from wild-type and labeled sIGPS variants supported a more complex four-step model, where both substrate binding and its conversion to IGP involve conformational transitions. acs.orgnih.gov
| Parameter | 25 °C | 75 °C | Reference |
|---|---|---|---|
| Rate-Determining Step | Product (IGP) Release | Ring Closure/Decarboxylation | mdpi.com |
| Solvent Viscosity Effect (SVE) | Approaches 1 | ~0 | mdpi.com |
| Solvent Deuterium Kinetic Isotope Effect (SDKIE) | ~1 | ~4 | mdpi.com |
Spectroscopic Techniques
Spectroscopic methods are invaluable for probing the structural and dynamic properties of IGPS and its interaction with ligands.
Intrinsic and Extrinsic Fluorescence: Changes in the intrinsic fluorescence of tryptophan residues within the enzyme can be monitored to follow conformational changes upon substrate binding and catalysis. researchgate.netacs.orgnih.gov Furthermore, extrinsic fluorophores can be covalently attached to specific sites on the enzyme, such as flexible active site loops. researchgate.netacs.orgnih.gov By monitoring the fluorescence of these probes, researchers have been able to detect conformational changes that occur after substrate binding, providing evidence for an induced-fit mechanism. researchgate.netacs.orgnih.gov For instance, studies on sIGPS utilized fluorescent dyes attached to the N-terminal extension and the mobile β1α1 loop to connect the kinetic mechanism to structural motions. researchgate.netacs.org
Circular Dichroism (CD): CD spectroscopy is used to study the secondary and tertiary structure of proteins. In the context of the tryptophan synthase alpha subunit, which is functionally related to IGPS, CD has been employed to monitor the kinetics of unfolding and refolding, providing insights into the stability and conformational changes of the protein. nih.gov The technique allows for the simultaneous observation of changes in both secondary and tertiary structures during these processes. nih.govscilit.com
Structural Biology Approaches
Determining the three-dimensional structure of IGPS provides a static yet highly detailed picture of the enzyme's active site and its interactions with substrates and products.
X-ray Crystallography of Enzyme-Ligand Complexes: Crystal structures of IGPS from various organisms, including Sulfolobus solfataricus and Mycobacterium tuberculosis, have been solved in complex with the substrate (CdRP), product (IGP), and substrate analogues. montclair.edunih.govresearchgate.netebi.ac.uk These structures have revealed that the substrate initially binds in an extended, non-productive conformation. nih.govresearchgate.net A significant conformational change is required to bring the reactive carbon atoms into proximity for the ring closure reaction to occur. montclair.edu The structures also show that the indole (B1671886) ring of the product occupies a different hydrophobic pocket than the anthranilate moiety of the substrate, indicating substantial movement of the ligand during catalysis. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations complement the static pictures from X-ray crystallography by providing insights into the dynamic behavior of the enzyme. Simulations of IGPS have suggested that the flexibility of active site loops is crucial for catalysis. researchgate.netacs.orgnih.gov These computational studies have helped to formulate plausible chemical mechanisms and have highlighted the importance of loop dynamics in substrate binding, product release, and the catalytic steps themselves. researchgate.netacs.orgnih.govnih.gov
Genetic Engineering and Molecular Biology Techniques
These techniques allow for the targeted modification of the enzyme and the study of gene function in a cellular context.
Site-directed Mutagenesis: This technique is used to systematically replace specific amino acid residues in the enzyme to probe their roles in catalysis, substrate binding, and structural integrity. montclair.edumontclair.eduresearchgate.netnih.gov For example, mutations of Lys53 in ssIGPS to Arginine or Glutamine resulted in significant decreases in catalytic activity, confirming its role as a general acid in the dehydration step. montclair.edu Similarly, mutagenesis of a non-conserved active-site residue, Phe201, in Pseudomonas aeruginosa IGPS was shown to be important for its high turnover number. researchgate.net In Mycobacterium tuberculosis IGPS, mutagenesis of Glu168 and Asn189 suggested their involvement in substrate binding and inhibition by a novel inhibitor. nih.gov
Antisense RNA: While direct studies on IGPS are less common, antisense RNA technology is a powerful tool for gene silencing and studying the function of specific genes. nih.govnih.govresearchgate.net This technique involves introducing a complementary RNA strand to the messenger RNA (mRNA) of the target gene (e.g., the trpC gene encoding IGPS), leading to the degradation of the mRNA and a reduction in protein expression. nih.govoup.com This approach has been used to study the function of various proteins, including TRPC channels, by observing the phenotypic effects of reduced protein levels. nih.govoup.com
Complementation Assays: These assays are used to confirm the function of a cloned gene by its ability to rescue a mutant phenotype. In the context of tryptophan biosynthesis, a trpC gene cloned from one organism can be introduced into a mutant strain (e.g., of E. coli) that lacks a functional IGPS and is therefore unable to grow without tryptophan supplementation. plos.orgnih.gov If the introduced gene is functional, it will produce active IGPS, allowing the mutant strain to synthesize tryptophan and grow on minimal medium, thus complementing the mutation. plos.orgnih.gov
Proteomics and Transcriptomics for Pathway Analysis
These "omics" approaches provide a global view of the changes in protein and gene expression levels within the tryptophan biosynthetic pathway in response to different conditions.
Protein Gel Blots: While not explicitly detailed in the provided context for IGPS, protein gel blots (Western blots) are a standard technique in proteomics to detect and quantify specific proteins. This method would be used to measure the levels of IGPS protein in cells under various experimental conditions, complementing transcriptomics data.
RT-qPCR (Reverse Transcription-Quantitative Polymerase Chain Reaction): RT-qPCR is a sensitive method for quantifying mRNA levels. It has been used to analyze the expression of tryptophan biosynthesis genes, including trpC, in various organisms. nih.govnih.govoup.complos.org For example, in Chlamydia trachomatis, RT-PCR demonstrated that the genes trpR, trpB, and trpA are co-transcribed as a polycistronic message. nih.gov In Cryptococcus neoformans, qPCR showed that TRP genes are highly induced under nitrogen starvation conditions. plos.org
Co-expression Networks: Analysis of gene co-expression can reveal functionally related genes. In a study on Auricularia fibrillifera under desiccation stress, transcriptome and proteome analysis showed that genes and proteins in the "phenylalanine, tyrosine, and tryptophan biosynthesis" pathway were significantly enriched and had strong interactions with other differentially abundant proteins, highlighting the pathway's importance in the stress response. frontiersin.org
Metabolomics Approaches for Indole-3-glycerol Phosphate (B84403) Quantification and Flux Analysis
Metabolomics focuses on the comprehensive analysis of all metabolites in a biological system.
Quantification of Indole-3-glycerol Phosphate: Advanced analytical techniques, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are employed for the precise quantification of tryptophan-related metabolites, including IGP, in various biological samples. nih.govcreative-proteomics.com These methods are highly sensitive and allow for the detection of low-abundance metabolites, providing a snapshot of the metabolic state of the cell. creative-proteomics.comcreative-proteomics.com
Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govcreative-proteomics.com By using isotope-labeled substrates (like ¹³C-labeled glucose) and analyzing the labeling patterns in downstream metabolites, researchers can map the flow of carbon through metabolic pathways. creative-proteomics.com This approach has been applied to study L-tryptophan biosynthesis in Corynebacterium glutamicum and Escherichia coli. nih.govnih.gov For instance, MFA revealed that in C. glutamicum, a significant portion of the metabolic flux enters the pentose (B10789219) phosphate pathway, a key source of precursors for tryptophan synthesis. nih.gov This type of analysis can identify bottlenecks and controlling steps in the pathway, guiding metabolic engineering efforts to improve the production of tryptophan and related compounds. nih.govnih.gov
| Methodology | Application in IGP/IGPS Research | Key Findings/Insights | Reference |
|---|---|---|---|
| Pre-steady-state Kinetics | Resolving individual steps of the IGPS reaction. | Identified slow product release as rate-limiting at 25°C. | researchgate.netacs.orgnih.gov |
| Solvent Viscosity Effects | Identifying diffusion-controlled vs. chemical rate-limiting steps. | Confirmed a temperature-dependent shift in the rate-limiting step. | mdpi.comnih.govacs.org |
| Fluorescence Spectroscopy | Monitoring conformational changes during catalysis. | Provided evidence for an induced-fit substrate binding mechanism. | researchgate.netacs.orgnih.gov |
| X-ray Crystallography | Determining the 3D structure of IGPS-ligand complexes. | Revealed unproductive initial substrate binding and ligand movement during catalysis. | montclair.edunih.govresearchgate.net |
| Site-directed Mutagenesis | Probing the function of specific amino acid residues. | Identified key catalytic and substrate-binding residues. | montclair.edumontclair.eduresearchgate.netnih.gov |
| RT-qPCR | Quantifying the expression of tryptophan biosynthesis genes. | Showed transcriptional regulation of trp genes under different conditions. | nih.govnih.govplos.org |
| Metabolic Flux Analysis | Quantifying the flow of metabolites through the tryptophan pathway. | Identified pathway bottlenecks and guided metabolic engineering strategies. | nih.govnih.gov |
Future Research Directions and Translational Applications
Metabolic Engineering for Enhanced Production of Indole-Derived Compounds
The role of Indole-3-glycerol phosphate (B84403) as a direct precursor to indole (B1671886) has positioned it as a key target for metabolic engineering. Researchers are actively exploring strategies to create microbial cell factories for the sustainable production of indole, a valuable compound used in the fragrance, flavor, and pharmaceutical industries. acs.orgnih.govwur.nl Currently, indole is primarily produced non-sustainably from coal tar or in low yields from plants. nih.gov
A promising approach involves engineering microorganisms like Corynebacterium glutamicum to produce indole de novo from simple carbon sources like glucose. acs.orgnih.gov This has been achieved by introducing and expressing genes for enzymes that convert IGP to indole, such as plant-derived indole-3-glycerol phosphate lyases (IGLs) or bacterial tryptophan synthase α-subunits (TSA). acs.orgnih.gov In one study, engineered C. glutamicum strains expressing either the native C. glutamicum TSA or an IGL from wheat were able to produce indole at titers of approximately 0.7 g/L when the product was captured in an overlay to prevent toxicity. acs.org This research bypasses the need to add expensive precursors to the fermentation medium by engineering the host organism to optimize the supply of IGP itself. acs.org Further engineering of a shikimate-accumulating base strain of C. glutamicum has also been explored to increase the precursor supply for indole production. nih.gov
Future work in this area will likely focus on optimizing production titers through systems metabolic engineering, bioprospecting for more efficient TSA and IGL enzymes, and refining fermentation processes. acs.org The rational engineering of enzymes like this compound Synthase (IGPS) itself is also being explored to produce a variety of indole derivatives prized by the pharmaceutical and agricultural industries. acs.org
This compound Pathway Enzymes as Targets for Agri-Biotechnology and Antimicrobial Strategies
The enzymes that synthesize and consume this compound are becoming attractive targets for both agricultural and medical applications.
Agri-Biotechnology: In key crops like maize (Zea mays), the IGP pathway is integral to plant defense. nih.govbiorxiv.org IGP is the precursor for benzoxazinoids, a class of indole-derived compounds that provide resistance against numerous insect pests. biorxiv.org The conversion of IGP to indole is catalyzed by specific enzymes, including BENZOXAZINELESS1 (BX1) and INDOLE GLYCEROL PHOSPHATE LYASE (IGL). nih.govresearcher.life Research has demonstrated that maize mutants with transposon insertions in the genes for this compound Synthase (IGPS1 and IGPS3) show reduced levels of benzoxazinoids and free indole. nih.govbiorxiv.org Consequently, larvae of the beet armyworm (Spodoptera exigua) exhibit improved growth on these mutant plants, highlighting the defensive role of this pathway. nih.govbiorxiv.org These findings suggest that targeting and modulating the expression or activity of IGPS and IGL enzymes could be a viable strategy to enhance pest resistance in staple crops.
Antimicrobial Strategies: The tryptophan biosynthesis pathway, in which IGPS is a key enzyme, is essential for the virulence and replication of pathogens like Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. acs.orgresearchgate.netnih.govnih.gov Crucially, this pathway is absent in humans, making its enzymes highly attractive targets for novel antimicrobial agents. nih.gov Research has shown that the gene encoding IGPS is essential for the in-vitro growth of M. tuberculosis. nih.gov Furthermore, inhibiting tryptophan biosynthesis in M. tuberculosis has been shown to improve the host's immune response, allowing CD4+ T-cells to more effectively combat the bacteria. researchgate.netnih.gov While the development of novel IGPS inhibitors is still in early stages, some existing antibiotics like streptomycin (B1217042) and kanamycin (B1662678) have been shown to significantly inhibit M. tuberculosis IGPS (MtIGPS). nih.gov The high degree of conservation in the active site of IGPS across different bacteria suggests that inhibitors could have broad-spectrum potential. nih.gov Continued research is focused on designing specific inhibitors for MtIGPS as a new generation of anti-tubercular drugs. acs.orgnih.govpsu.edu
Deepening Understanding of Metabolic Channeling and Pathway Regulation
Metabolic channeling is a process where intermediates are passed directly from one enzyme's active site to the next without diffusing into the bulk solvent. nih.gov This mechanism enhances catalytic efficiency and protects reactive intermediates. researchgate.net The tryptophan synthase complex is a classic example, where indole, formed from this compound by the α-subunit, is passed through a 25 Å-long hydrophobic tunnel to the β-subunit for the final synthesis of tryptophan. nih.govresearchgate.netwikipedia.org
Recent research in maize has revealed a more complex and nuanced system of channeling originating at the IGPS step. nih.govbiorxiv.org The maize genome encodes three distinct IGPS enzymes (IGPS1, IGPS2, and IGPS3) and three different indole-3-glycerol-phosphate lyases (BX1, TSA, and IGL), all located in the chloroplasts. nih.govbiorxiv.org Studies using bimolecular fluorescence complementation have shown specific protein-protein interactions that direct metabolic flow:
IGPS1 interacts strongly with BX1 and IGL , channeling IGP primarily towards the production of defensive benzoxazinoids and volatile indole. nih.gov
IGPS2 interacts mainly with TSA (tryptophan synthase alpha subunit), suggesting its primary role is in tryptophan biosynthesis for general growth and development. nih.gov
IGPS3 interacts with all three lyases, indicating a potentially overlapping function. nih.gov
This partitioning suggests that different pools of IGP are channeled to specific downstream pathways. biorxiv.org While the channeling of indole by BX1, IGL, and TSA appears to be quite strict, the channeling of IGP by the IGPS enzymes is less exclusive but still demonstrates a clear functional divergence. nih.govbiorxiv.org Deepening the understanding of these allosteric networks and protein-protein interactions is a key research goal, with implications for engineering enzyme function and regulation. psu.edu
Elucidation of Novel this compound-Dependent Biosynthetic Pathways
While the role of this compound (IGP) in tryptophan and benzoxazinoid synthesis is well-established, evidence points to its function as a branchpoint for other significant metabolic pathways. biorxiv.orgnih.govjipb.net
A major area of investigation is the tryptophan-independent pathway of auxin (indole-3-acetic acid, IAA) biosynthesis. nih.govresearchgate.net IAA is a critical phytohormone that regulates numerous aspects of plant growth and development. nih.gov Genetic and labeling studies in Arabidopsis thaliana have provided strong evidence that IGP serves as a key branchpoint compound for this pathway. nih.gov Researchers created transgenic Arabidopsis plants with reduced levels of this compound Synthase (IGS). nih.gov These plants not only had significantly lower tryptophan levels but also showed a significant decrease in total IAA levels, alongside auxin-deficient phenotypes like smaller rosettes and reduced fertility. nih.gov In contrast, mutants further down the tryptophan pathway (trp2-1 and trp3-1) had low tryptophan but remarkably increased IAA levels. nih.gov This strongly suggests that a pool of IGP is diverted to synthesize IAA without first being converted to tryptophan. nih.govresearchgate.net
The enzyme indole synthase (INS), a homolog of the tryptophan synthase alpha-subunit, is believed to catalyze the conversion of IGP to indole specifically for this alternative IAA pathway in the cytoplasm. researchgate.netmdpi.comresearchgate.net Beyond auxin, IGP is also a known precursor to a wide array of other indole-containing compounds, including indole alkaloids and glucosinolates, although the specific enzymes and regulatory mechanisms for these branches are still being elucidated. biorxiv.orgjipb.net Future research will focus on identifying the complete set of enzymes and intermediates in these novel pathways and understanding how the metabolic flux from IGP is partitioned between them. researchgate.net
Investigating Environmental and Developmental Triggers for this compound Pathway Diversification
The allocation of this compound to different metabolic fates is not static; it is dynamically regulated by both developmental cues and environmental stresses. Research in maize provides a clear example of this diversification. nih.govbiorxiv.orgresearcher.life
The expression of the genes involved in the IGP network is differentially regulated:
Developmental Control: The Bx1 gene, which channels IGP towards benzoxazinoid production for defense in young seedlings, is primarily under developmental control. researcher.life Similarly, IGPS2, which channels IGP towards primary tryptophan synthesis, does not show expression changes in response to insect feeding. nih.govbiorxiv.org
Environmental Triggers: In contrast, the expression of Igl, which produces free indole as a volatile defense signal, is induced by stress signals like wounding, herbivory, and jasmonates. researcher.life The expression of IGPS1 and IGPS3, which are linked to the production of defensive metabolites, is also induced by insect feeding. nih.govbiorxiv.org This indicates a coordinated upregulation of the pathway to mount a defense response when the plant is under attack. nih.gov Stress treatments have also been shown to induce the accumulation of IGS in Arabidopsis, suggesting this regulation is a conserved defense mechanism. jipb.net
Future investigations aim to unravel the specific signaling pathways and transcription factors that mediate these responses. Understanding how plants perceive environmental threats like herbivory and translate them into specific changes in IGP pathway gene expression could provide new avenues for developing crops with enhanced resilience to environmental challenges. mdpi.com
Q & A
Q. Methodology :
- Enzyme Activity Assay : Monitor IGP formation at 278 nm (ε = 5,500 M⁻¹cm⁻¹) using UV-Vis spectroscopy .
- Fluorescence Spectroscopy : Track conformational changes via tryptophan fluorescence (ex: 280 nm, em: 340 nm) .
How is IGPS activity assayed in experimental settings?
Basic Research Focus
IGPS activity is quantified by measuring IGP production via UV absorbance or fluorescence. For example:
Q. Advanced Consideration :
- Pre-Steady-State Kinetics : Resolve rapid catalytic steps (e.g., substrate binding, chemical transformation) using stopped-flow fluorescence .
- Control Experiments : Include IGPS-free and substrate-free controls to eliminate background signals .
What structural features of IGPS are critical for its catalytic mechanism?
Q. Advanced Research Focus
- (β/α)₈-Barrel Core : Houses the active site, with loop dynamics (e.g., β1α1 loop) enabling substrate-induced conformational changes .
- N-Terminal Extension : Stabilizes the barrel fold and enhances substrate affinity. Truncation variants (e.g., sIGPSΔ1–26) show reduced thermostability and increased Kₘ for CdRP .
- Key Residues : Lys119 in M. tuberculosis IGPS forms a π-cation interaction with the indole ring of IGP, critical for product stabilization .
Q. Methodology :
- X-ray Crystallography : Resolve IGPS-CdRP/IGP complexes (e.g., PDB 3T44) to identify binding interactions .
- Molecular Dynamics (MD) : Simulate loop flexibility and ligand binding using tools like UCSF Chimera .
How do mutations in active site loops affect IGPS kinetics and catalysis?
Q. Advanced Research Focus
Q. Methodology :
- Site-Directed Mutagenesis : Use primers targeting IGPS codons (e.g., K119A) and validate via SDS-PAGE (expected MW: ~33.5 kDa) .
- Steady-State Kinetics : Fit data to a four-step kinetic model (binding → conformational change → catalysis → product release) to quantify mutational effects .
What role does IGPS play in Mycobacterium tuberculosis pathogenesis?
Advanced Research Focus
IGPS is essential for M. tuberculosis survival in macrophages. Knockout strains exhibit attenuated virulence due to disrupted tryptophan biosynthesis, highlighting IGPS as a drug target . Inhibitors like ATB107 (MIC: 0.1 µg/mL) block IGPS activity, impairing bacterial growth .
Q. Methodology :
- Gene Essentiality Studies : Use high-density mutagenesis (e.g., transposon libraries) to identify nonviable IGPS mutants .
- Inhibitor Screening : Employ fluorescence polarization assays with recombinant IGPS and CdRP analogs .
How can computational methods aid in studying IGPS dynamics and inhibitor design?
Q. Advanced Research Focus
Q. Tools :
- UCSF Chimera : Visualize IGPS-ligand complexes and align structures (e.g., Sulfolobus solfataricus vs. M. tuberculosis IGPS) .
- ExPASy ProtParam : Calculate enzyme properties (e.g., MW, pI) for mutant characterization .
What are the challenges in developing IGPS inhibitors for tuberculosis treatment?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
